Leucyl-glycyl-glycine

Catalog No.
S1504718
CAS No.
1187-50-4
M.F
C10H19N3O4
M. Wt
245.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leucyl-glycyl-glycine

CAS Number

1187-50-4

Product Name

Leucyl-glycyl-glycine

IUPAC Name

2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]acetic acid

Molecular Formula

C10H19N3O4

Molecular Weight

245.28 g/mol

InChI

InChI=1S/C10H19N3O4/c1-6(2)3-7(11)10(17)13-4-8(14)12-5-9(15)16/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,17)(H,15,16)/t7-/m0/s1

InChI Key

VWHGTYCRDRBSFI-ZETCQYMHSA-N

SMILES

CC(C)CC(C(=O)NCC(=O)NCC(=O)O)N

Synonyms

L-leucyl-glycyl-glycine, Leu-Gly-Gly, leucyl-glycyl-glycine, leucyl-glycyl-glycine, (D-Leu)-isomer, leucyl-glycyl-glycine, (DL-Leu)-isomer

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NCC(=O)[O-])[NH3+]

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)[O-])[NH3+]

Peptide Synthesis and Protein Chemistry:

Leucyl-glycyl-glycine (LGG) serves as a small model peptide, often used in research related to peptide synthesis and protein chemistry. Its relatively simple structure with three amino acids (leucine, glycine, and glycine) makes it a convenient tool for studying various aspects of peptide bond formation, folding, and interactions. Researchers utilize LGG to:

  • Develop and optimize methods for peptide synthesis: LGG's well-defined sequence allows researchers to test and refine different peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
  • Study protein folding: LGG can be used as a model system to investigate the initial stages of protein folding and the role of specific amino acid sequences in protein conformation.
  • Investigate protein-protein interactions: LGG can be employed to study how proteins interact with each other by attaching specific binding sequences to its ends. This helps researchers understand the mechanisms involved in protein-protein interactions, crucial for various cellular processes.

Enzyme Activity and Inhibition:

LGG finds application in research related to enzyme activity and inhibition. Its specific amino acid sequence can be recognized by certain enzymes, allowing scientists to:

  • Study enzyme substrate specificity: By modifying the LGG sequence, researchers can investigate how changes in the amino acid sequence affect an enzyme's ability to bind and act on its substrate (LGG in this case). This knowledge is crucial for understanding enzyme function and designing enzyme inhibitors.
  • Develop enzyme inhibitors: By attaching specific functional groups to LGG, researchers can create molecules that compete with the natural substrate for binding to the enzyme, thereby inhibiting its activity. This approach has potential applications in developing drugs to treat various diseases.

Other Research Applications:

LGG also finds use in other areas of scientific research, including:

  • Peptide drug design: The knowledge gained from studying LGG's properties can be applied to the design and development of novel peptide-based drugs with specific therapeutic effects.
  • Biomaterial development: LGG can be incorporated into the design of biomaterials, such as hydrogels, for various applications like drug delivery and tissue engineering.

XLogP3

-3

Sequence

LGG

Other CAS

1187-50-4

Wikipedia

Leu-Gly-Gly

Dates

Modify: 2023-08-15

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